![molecular formula C10H6N4O2 B11887852 [1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the triazoloquinoxaline family, known for its potential antiviral, antimicrobial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid typically involves the condensation of o-phenylenediamine with dicarbonyl compounds, followed by cyclization. One common method includes the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . Another approach involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like chloranil.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound, involving reagents like amines and triazole-2-thiol.
Common Reagents and Conditions
Oxidizing Agents: Chloranil
Reducing Agents: Sodium borohydride
Substitution Reagents: Amines, triazole-2-thiol
Major Products
The major products formed from these reactions include various substituted derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, which exhibit enhanced biological activities .
科学的研究の応用
[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
作用機序
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid involves its ability to intercalate DNA, thereby disrupting the replication process in cancer cells. This compound has been shown to upregulate pro-apoptotic proteins like BAX and caspase-3 and -9, while downregulating the pro-oncogenic Bcl-2 protein . These actions lead to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrimido-quinoxaline: Exhibits similar biological activities and is used as a potential antiviral and antimicrobial agent.
Imidazo[1,2-a]quinoxaline: Part of the Imiqualine family, known for its anticancer properties.
Uniqueness
[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid stands out due to its unique combination of a triazole and quinoxaline ring system, which enhances its biological activity. Its ability to intercalate DNA and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .
特性
分子式 |
C10H6N4O2 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid |
InChI |
InChI=1S/C10H6N4O2/c15-10(16)9-13-12-8-5-11-6-3-1-2-4-7(6)14(8)9/h1-5H,(H,15,16) |
InChIキー |
PDNLRZNWIWCQNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC3=NN=C(N23)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)



![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)

![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)


![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)


